molecular formula C11H10N2S B2488663 5-Methyl-4-phenyl-2-pyrimidinethiol CAS No. 857412-75-0

5-Methyl-4-phenyl-2-pyrimidinethiol

Cat. No.: B2488663
CAS No.: 857412-75-0
M. Wt: 202.28
InChI Key: AFFDJFDQEJGFDN-UHFFFAOYSA-N
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Scientific Research Applications

5-Methyl-4-phenyl-2-pyrimidinethiol has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Safety and Hazards

The safety information available indicates that 5-Methyl-4-phenyl-2-pyrimidinethiol may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment containing a nitrogen and sulfur atom . Another approach is the [4+2] cyclization, where a four-carbon fragment reacts with a two-carbon fragment . These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-phenyl-2-pyrimidinethiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-4-phenyl-2-pyrimidinethiol is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 4-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-methyl-6-phenyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-7-12-11(14)13-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFDJFDQEJGFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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